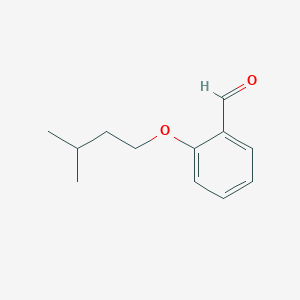

2-(3-Methylbutoxy)benzaldehyde

Descripción general

Descripción

2-(3-Methylbutoxy)benzaldehyde is a chemical compound with the CAS Number: 81995-28-0 and a molecular weight of 192.26 . It has a linear formula of C12 H16 O2 . It is a liquid at room temperature .

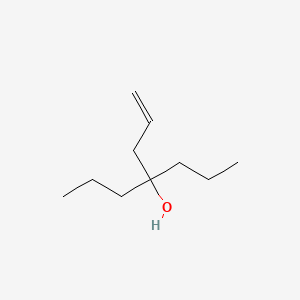

Molecular Structure Analysis

The molecular structure of 2-(3-Methylbutoxy)benzaldehyde is represented by the linear formula C12 H16 O2 . This indicates that it consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

2-(3-Methylbutoxy)benzaldehyde is a liquid at room temperature . It has a molecular weight of 192.26 .Aplicaciones Científicas De Investigación

Green Chemistry Applications

The use of 2-(3-Methylbutoxy)benzaldehyde in green chemistry is evident from the study by Verdía, Santamarta, and Tojo (2017), where an ionic liquid served as a solvent and catalyst for organic reactions. This showcases the potential of 2-(3-Methylbutoxy)benzaldehyde in environmentally friendly chemical processes, particularly in undergraduate chemistry education (Verdía, Santamarta, & Tojo, 2017).

Asymmetric Synthesis in Organic Chemistry

María et al. (2007) discussed the role of 2-(3-Methylbutoxy)benzaldehyde in the asymmetric synthesis of aliphatic 2-hydroxy ketones. This synthesis involves the use of enzymes like benzaldehyde lyase, indicating its application in creating enantiomerically enriched compounds, vital in pharmaceuticals and organic chemistry (María et al., 2007).

Biocompatible Chemosensors

In 2020, Dhawa et al. explored the use of benzaldehyde derivatives, including 2-(3-Methylbutoxy)benzaldehyde, in creating biocompatible chemosensors for pH. These compounds can differentiate between normal and cancer cells due to varying pH levels, indicating its application in medical diagnostics and research (Dhawa et al., 2020).

Catalysis and Chemical Synthesis

Wagh and Yadav (2018) demonstrated the synthesis of α-Methylcinnamaldehyde through Claisen-Schmidt condensation of benzaldehyde with propanal, where 2-(3-Methylbutoxy)benzaldehyde can be implicated. This process is significant in producing compounds used in various industries, from perfumes to pharmaceuticals (Wagh & Yadav, 2018).

Bioproduction in Flavor Industry

Craig and Daugulis (2013) conducted a study on the bioproduction of benzaldehyde in the flavor industry. Given the structural similarity, 2-(3-Methylbutoxy)benzaldehyde could potentially be used in similar biotechnological processes to produce flavor compounds (Craig & Daugulis, 2013).

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is a combustible liquid and may be harmful if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

2-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRAJEBRXBINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290520 | |

| Record name | 2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbutoxy)benzaldehyde | |

CAS RN |

81995-28-0 | |

| Record name | 81995-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

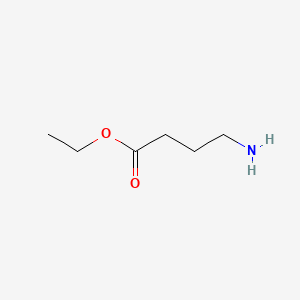

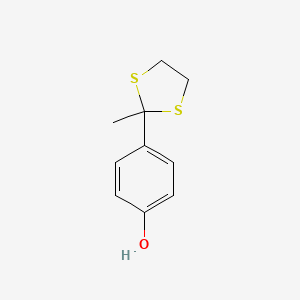

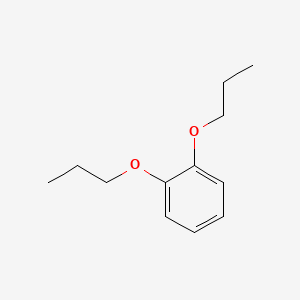

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)

![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)